6-Amino-2-(1,3-dioxoisoindol-2-yl)hexanoic acid
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Overview
Description
6-Amino-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid is a compound with a unique structure that includes an isoindoline-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid typically involves the reaction of phthalic anhydride with amino acids under reflux conditions in nonpolar solvents such as benzene or toluene, in the presence of a base like triethylamine . Another method involves the reaction of potassium phthalimide with bromo diethyl malonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This would include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the isoindoline-1,3-dione moiety to isoindoline.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of isoindoline derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
6-Amino-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid has several scientific research applications:
Chemistry: Used in the synthesis of antioxidant-functionalized multi-walled carbon nanotubes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 6-Amino-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid involves its interaction with molecular targets through its functional groups. The isoindoline-1,3-dione moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The amino group can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- N-(6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl)-N’-(2-methoxyphenyl)thiourea
- 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione
- Ethyl 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate
Uniqueness
6-Amino-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
6-amino-2-(1,3-dioxoisoindol-2-yl)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c15-8-4-3-7-11(14(19)20)16-12(17)9-5-1-2-6-10(9)13(16)18/h1-2,5-6,11H,3-4,7-8,15H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRCIRRZUWHXAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCCCN)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70985234 |
Source
|
Record name | 6-Amino-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70985234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66653-54-1 |
Source
|
Record name | 6-Amino-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70985234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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